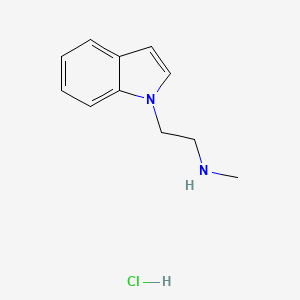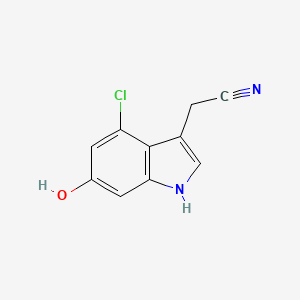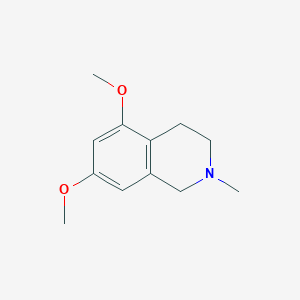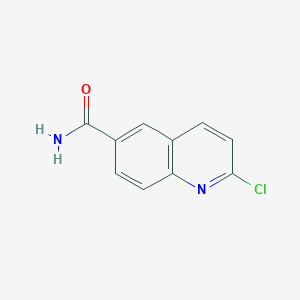![molecular formula C9H8N2O2S B11893628 Methyl 4-aminothieno[3,2-c]pyridine-3-carboxylate](/img/structure/B11893628.png)
Methyl 4-aminothieno[3,2-c]pyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-aminothieno[3,2-c]pyridine-3-carboxylate is a heterocyclic compound that belongs to the thienopyridine family.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-aminothieno[3,2-c]pyridine-3-carboxylate typically involves a multi-step process. One common method includes the palladium-catalyzed C-N Buchwald-Hartwig coupling of methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate with various bromonitrobenzenes, followed by the reduction of the nitro groups to the corresponding amino compounds .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, cost, and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 4-aminothieno[3,2-c]pyridine-3-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions typically involve the conversion of nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas are frequently used.
Substitution: Reagents like bromonitrobenzenes are used in substitution reactions.
Major Products: The major products formed from these reactions include various substituted thienopyridine derivatives, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
Methyl 4-aminothieno[3,2-c]pyridine-3-carboxylate has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including anti-tumor properties.
Medicine: It is explored as a potential therapeutic agent, particularly in the development of kinase inhibitors.
Industry: The compound’s derivatives are used in the development of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl 4-aminothieno[3,2-c]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as kinases. The compound binds to the ATP-binding site of kinases, inhibiting their activity and thereby affecting various cellular pathways. This inhibition can lead to the suppression of tumor cell growth and other therapeutic effects .
Comparación Con Compuestos Similares
- Methyl 3-aminothieno[3,2-c]pyridine-2-carboxylate
- Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate
- Secondary 3-aminothieno[2,3-b]pyridine-2-carboxamides
Uniqueness: Methyl 4-aminothieno[3,2-c]pyridine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a kinase inhibitor sets it apart from other similar compounds, making it a valuable candidate for drug development .
Propiedades
Fórmula molecular |
C9H8N2O2S |
|---|---|
Peso molecular |
208.24 g/mol |
Nombre IUPAC |
methyl 4-aminothieno[3,2-c]pyridine-3-carboxylate |
InChI |
InChI=1S/C9H8N2O2S/c1-13-9(12)5-4-14-6-2-3-11-8(10)7(5)6/h2-4H,1H3,(H2,10,11) |
Clave InChI |
UMDZOCNUOHNFKB-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CSC2=C1C(=NC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















